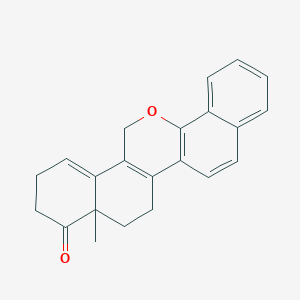
N-tert-Butoxycarbonyl 3,5-Diiodotyramine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-tert-Butoxycarbonyl 3,5-Diiodotyramine (N-t-Bu-3,5-diiodotyramine) is a synthetic organic compound that has been used in a variety of scientific research applications. It is a derivative of tyramine, a common amine found in many foods. N-t-Bu-3,5-diiodotyramine has been found to have a variety of biochemical and physiological effects, and is used in a wide range of laboratory experiments.
Wissenschaftliche Forschungsanwendungen
N-Boc Deprotection Methods
- Selective N-Boc Deprotection: A mild and selective method for N-Boc deprotection using sodium carbonate has been demonstrated, showcasing its compatibility with a wide range of functional groups, thus facilitating the synthesis of N-free products with excellent yields across various substrates (Kazzouli et al., 2006).
Tert-Butoxycarbonylation of Amines
- Efficient N-tert-Butoxycarbonylation: A facile methodology for N-tert-butoxycarbonylation of amines has been described, using di-tert-butyl dicarbonate in the presence of La(NO3)3·6H2O under solvent-free conditions, yielding N-tert-butylcarbamates efficiently (Suryakiran et al., 2006).
Synthesis and Reactivity in Organic Chemistry
- Synthesis of Pyrrolo Derivatives: The uncatalyzed reaction of N-tert-Butoxycarbonyl-protected silyloxypyrrole with 1,4-quinones has been explored for the efficient synthesis of pyrrolidinobenzofuran and pyrrolidinonaphthofuran adducts, demonstrating the versatility of N-tert-Butoxycarbonyl in synthetic applications (Brimble et al., 2004).
Advancements in Tert-Butoxycarbonylation Techniques
- Direct Tert-Butoxycarbonylation: A direct and sustainable synthesis method for tertiary butyl esters, including N-tert-Butoxycarbonyl compounds, using flow microreactor systems has been developed. This approach enhances the efficiency and sustainability of the tert-butoxycarbonylation process (Degennaro et al., 2016).
Safety and Hazards
Wirkmechanismus
Target of Action
N-tert-Butoxycarbonyl 3,5-Diiodotyramine is an organic compound It is mentioned as an intermediate to thyroxin derivatives , suggesting that it may interact with thyroid hormone receptors or enzymes involved in thyroid hormone metabolism.
Mode of Action
As an intermediate to thyroxin derivatives , it may be involved in the synthesis of thyroid hormones, which play crucial roles in metabolism, growth, and development.
Biochemical Pathways
Given its role as an intermediate in the synthesis of thyroxin derivatives , it may influence the thyroid hormone pathway, which regulates numerous biological processes including metabolism, growth, and development.
Result of Action
As an intermediate to thyroxin derivatives , it may contribute to the effects of thyroid hormones, which include regulation of metabolic rate, heart and digestive function, muscle control, brain development, and bone maintenance.
Eigenschaften
IUPAC Name |
tert-butyl N-[2-(4-hydroxy-3,5-diiodophenyl)ethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17I2NO3/c1-13(2,3)19-12(18)16-5-4-8-6-9(14)11(17)10(15)7-8/h6-7,17H,4-5H2,1-3H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGUGDDATVGKWTR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CC(=C(C(=C1)I)O)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17I2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60468723 |
Source


|
| Record name | n-t-boc-3,5-diiodotyramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60468723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
489.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
788824-51-1 |
Source


|
| Record name | n-t-boc-3,5-diiodotyramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60468723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

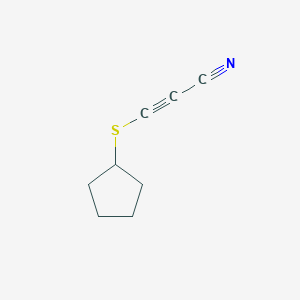
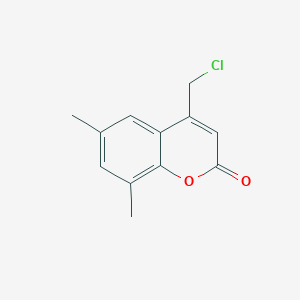
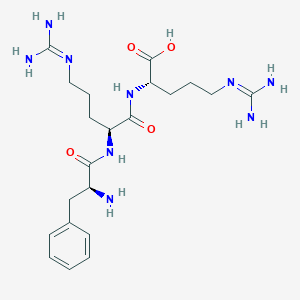
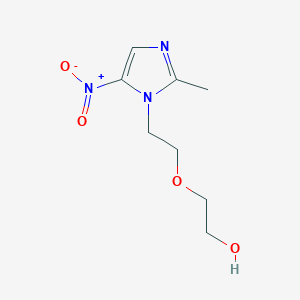
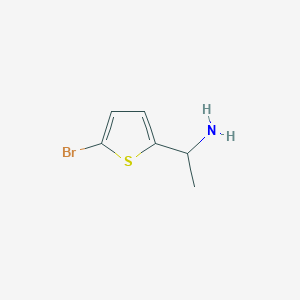
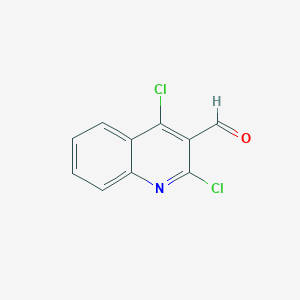
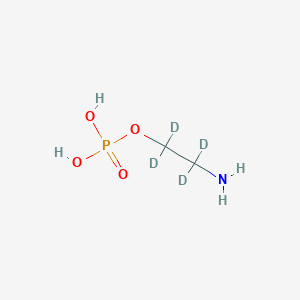
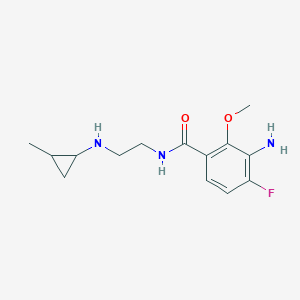

![2-[4-(4,5-Dimethylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B140120.png)
![7-Methoxy-N,N-dimethyl-6-[2-(quinolin-2-yl)ethoxy]quinazolin-4-amine](/img/structure/B140123.png)
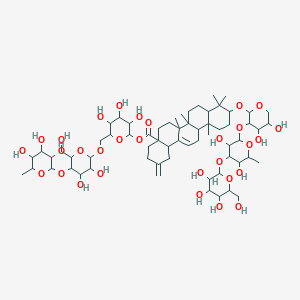
![7-Methoxy-3-methyl-6-[2-(quinolin-2-yl)ethoxy]quinazolin-4(3H)-one](/img/structure/B140126.png)
